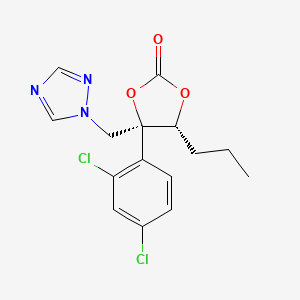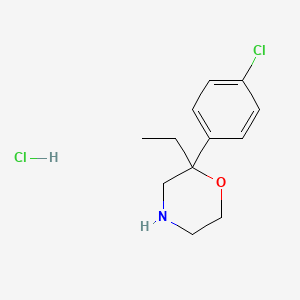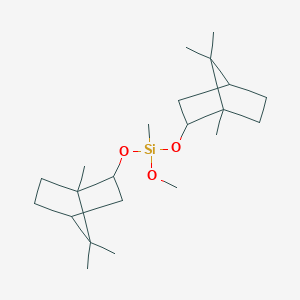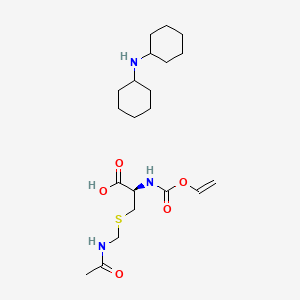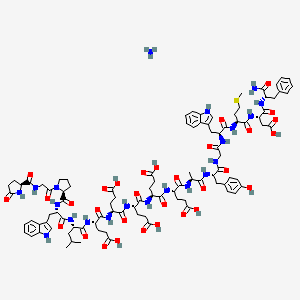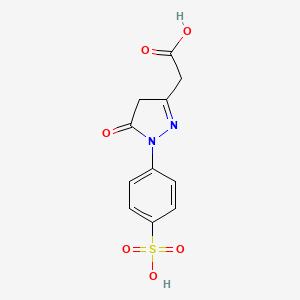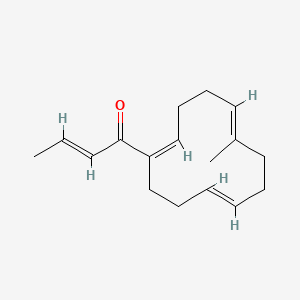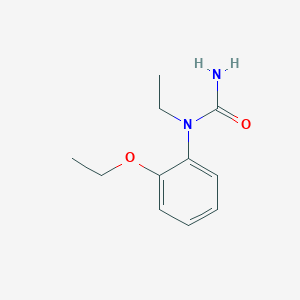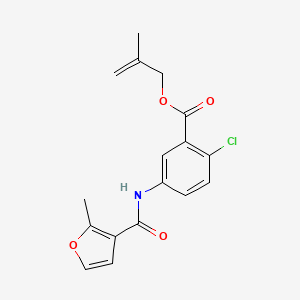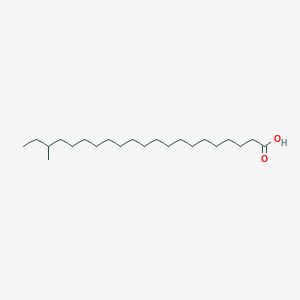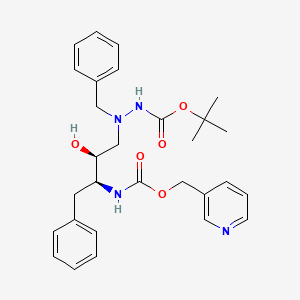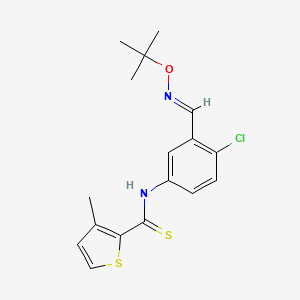![molecular formula C16H26O2 B12693272 2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate CAS No. 93777-37-8](/img/structure/B12693272.png)
2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of EINECS 298-068-1 involves multiple steps, typically starting with the nitration of naphthalene derivatives. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid. The nitrated product is then subjected to sulfonation, where sulfur trioxide or oleum is used to introduce sulfonic acid groups. The final steps involve azo coupling reactions, where diazonium salts react with aromatic amines under controlled pH conditions to form the azo bonds .
Industrial production methods for this compound are similar but are scaled up to handle larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
EINECS 298-068-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines and other reduced products.
Aplicaciones Científicas De Investigación
EINECS 298-068-1 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its complex aromatic structure and multiple functional groups.
Biology: The compound is used in staining techniques for microscopy, helping to visualize cellular components.
Industry: The compound is used in the production of specialty chemicals, including surfactants and catalysts.
Mecanismo De Acción
The mechanism of action of EINECS 298-068-1 involves its interaction with various molecular targets. The compound’s azo bonds and sulfonic acid groups allow it to form strong interactions with proteins and other biomolecules. These interactions can disrupt normal cellular processes, making the compound useful in applications like staining and drug development .
Comparación Con Compuestos Similares
EINECS 298-068-1 can be compared with other similar compounds such as:
2,7-Naphthalenedisulfonic acid: This compound shares a similar core structure but lacks the complex azo groups, making it less versatile in applications.
4-Amino-2-nitrophenol: This compound has similar functional groups but a simpler structure, limiting its use in complex synthesis.
EINECS 298-068-1 stands out due to its unique combination of functional groups, which provide a wide range of chemical reactivity and applications.
Propiedades
Número CAS |
93777-37-8 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
[2-methyl-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)propyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-11(10-18-12(2)17)8-14-9-13-6-7-16(14,5)15(13,3)4/h9,11,13H,6-8,10H2,1-5H3 |
Clave InChI |
OBIBNWKUEMBPDF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2CCC1(C2(C)C)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


